molecular formula C20H18N2O6S2 B2941314 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034399-95-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2941314
CAS No.: 2034399-95-4
M. Wt: 446.49
InChI Key: FWXSUMBVABNZIP-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidinyl group at the para position. The N-ethyl side chain is further functionalized with hydroxyl, furan-2-yl, and thiophen-2-yl moieties. The hydroxyl group may enhance solubility, while the dioxopyrrolidinyl moiety could influence metabolic stability compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c23-18-9-10-19(24)22(18)14-5-7-15(8-6-14)30(26,27)21-13-20(25,16-3-1-11-28-16)17-4-2-12-29-17/h1-8,11-12,21,25H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXSUMBVABNZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in biological applications. Its unique structural features, including a dioxopyrrolidine moiety and a furan-thiophene hybrid, suggest diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may interact with various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, impacting metabolic pathways.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to cell growth and apoptosis.

1. Antibody Production Enhancement

A study highlighted the compound's ability to enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. Key findings include:

  • Increased mAb Production : The compound significantly increased monoclonal antibody yields.
  • Metabolic Changes : It suppressed cell growth while enhancing glucose uptake and ATP levels during antibody production, indicating a shift in cellular metabolism favoring antibody synthesis .

2. Glycosylation Patterns

The compound was shown to alter glycosylation patterns in produced antibodies:

  • Reduced Galactosylation : Lower levels of galactosylation were observed, which is crucial for the therapeutic efficacy of antibodies .

Case Studies and Research Findings

StudyFindingsImplications
PLOS ONE StudyEnhanced mAb production in CHO cellsValuable for biopharmaceutical applications
Metabolic StudyIncreased glucose uptake and ATP levelsSuggests modulation of metabolic pathways beneficial for antibody production
Glycosylation AnalysisReduced galactosylation in antibodiesPotentially increases therapeutic efficacy

Potential Therapeutic Applications

Given its biological activities, the compound may have several therapeutic applications:

  • Biopharmaceuticals : As an enhancer for monoclonal antibody production, it can be pivotal in developing therapeutic antibodies for various diseases.
  • Cancer Therapy : Its potential role as a histone deacetylase inhibitor opens avenues for research in cancer treatment and epigenetic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Cores

The compound shares structural motifs with several sulfonamide derivatives synthesized for biological activity studies:

Compound Name/ID Key Substituents Molecular Weight (g/mol) Synthesis Route
Target Compound 2,5-dioxopyrrolidinyl, furan, thiophene, hydroxyl ~495.5* Likely via SN2 alkylation or condensation
N-(2-thiazolyl)benzenesulfonamide Thiazole ring ~254.3 Reaction of sulfathiazole with isothiocyanates
4-methyl-N-(2-anilinopyridin-3-yl)benzenesulfonamide Pyridine-aniline hybrid ~353.4 Condensation of sulfonyl chlorides with amines
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzothiazol-2-ylidene)benzamide Benzothiazolylidene, difluoro, ethyl ~485.5 Cyclocondensation of sulfonamides with thioamides

Notes:

  • The target compound’s molecular weight is higher due to the bulky dioxopyrrolidinyl and dual heterocyclic (furan/thiophene) groups.
  • Unlike simpler sulfonamides (e.g., ), its synthesis likely requires multi-step functionalization to introduce the hydroxyl and heterocyclic groups.

Functional Group Analysis

  • Dioxopyrrolidinyl vs. Triazole/Thiazole: Compounds like 1,2,4-triazole-3-thiones (e.g., [7–9] in ) lack the dioxopyrrolidinyl group but share sulfonylphenyl motifs.
  • Furan/Thiophene vs. Pyridine/Fluorophenyl :
    The dual furan-thiophene substituent in the target compound provides distinct electronic profiles (thiophene’s sulfur vs. furan’s oxygen) compared to fluorophenyl or pyridinyl groups in analogues (e.g., ). This may alter π-π stacking or dipole interactions in biological systems.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., [7–9] in ) contrasts with the target compound, which retains the dioxopyrrolidinyl carbonyl group (expected ~1700 cm⁻¹). The hydroxyl group (~3200–3600 cm⁻¹) may overlap with NH stretches in sulfonamides .

Research Implications and Gaps

  • Biological Activity: While the evidence lacks direct data on the target compound, structurally related sulfonamides exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .
  • Optimization Opportunities :
    • Replace the hydroxyl group with a methoxy or acetoxy moiety to modulate solubility and metabolic stability.
    • Compare with dioxopyrrolidinyl-free analogues to isolate the contribution of this group to bioactivity.

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